Cyclobutanemethanol, 1-(4-pyridinyl)-, 1-methanesulfonate
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Overview
Description
(1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate is an organic compound that features a cyclobutyl ring attached to a pyridine moiety, with a methanesulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-pyridin-4-ylcyclobutyl)methyl methanesulfonate typically involves the reaction of (1-pyridin-4-ylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Types of Reactions:
Substitution Reactions: (1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include (1-pyridin-4-ylcyclobutyl)methyl amines, thiols, or ethers.
Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Scientific Research Applications
(1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms where methanesulfonate esters act as substrates or inhibitors.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-pyridin-4-ylcyclobutyl)methyl methanesulfonate involves its interaction with nucleophiles or oxidizing agents. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it can act as an inhibitor by forming covalent bonds with active site residues of enzymes, thereby blocking their activity.
Comparison with Similar Compounds
(1-Pyridin-4-ylcyclobutyl)methanol: This compound is a precursor in the synthesis of (1-pyridin-4-ylcyclobutyl)methyl methanesulfonate.
Cyclobutylmethyl Methanesulfonate: Lacks the pyridine ring but shares the cyclobutyl and methanesulfonate moieties.
Pyridin-4-ylmethyl Methanesulfonate: Contains the pyridine and methanesulfonate groups but lacks the cyclobutyl ring.
Uniqueness: (1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate is unique due to the combination of the cyclobutyl ring and the pyridine moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
858036-04-1 |
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Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
(1-pyridin-4-ylcyclobutyl)methyl methanesulfonate |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)15-9-11(5-2-6-11)10-3-7-12-8-4-10/h3-4,7-8H,2,5-6,9H2,1H3 |
InChI Key |
KEKSXMPBOFATCW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1(CCC1)C2=CC=NC=C2 |
Origin of Product |
United States |
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